Mc-MMAE
Description
Contextualization within the Auristatin Class of Tubulin Inhibitors
Monomethyl auristatin E (MMAE), the cytotoxic component of Mc-MMAE, is a synthetic antineoplastic agent. wikipedia.orgcymitquimica.com It is a potent antimitotic drug derived from dolastatins, peptides originally isolated from the marine mollusc Dolabella auricularia. wikipedia.orgbiochempeg.com Dolastatin 10, the natural product from which MMAE is derived, is known for its ability to inhibit tubulin polymerization. biochempeg.com
MMAE functions as a potent microtubule inhibitor, disrupting cell division by blocking the polymerization of tubulin. wikipedia.orgadcreview.comcymitquimica.combiochempeg.comnih.govadcreview.com This mechanism leads to the disruption of mitotic spindle assembly and subsequent arrest of tumor cells in the M phase of the cell cycle. nih.gov The auristatin class of microtubule destabilizers, including MMAE and monomethyl auristatin F (MMAF), are highly potent cytotoxic agents that have been successfully implemented as cytotoxic payloads for ADCs. biochempeg.comnih.gov MMAE is significantly more potent than some traditional chemotherapeutic agents, such as doxorubicin. adcreview.com Due to its high toxicity, MMAE is not used as a standalone drug but is linked to a monoclonal antibody for targeted delivery. wikipedia.orgadcreview.com
Research findings highlight the potent cytotoxic activities of MMAE against various cancer cell lines. For example, studies have shown dose- and time-dependent cytotoxic activities of MMAE against human breast cancer cell lines like MDA-MB-468 and MDA-MB-453. who.int
Overview of the Role of Maleimidocaproyl Moiety in Bioconjugation
The maleimidocaproyl (Mc) moiety in this compound serves as a linker component crucial for conjugating the potent MMAE payload to a monoclonal antibody. medchemexpress.commedkoo.comfishersci.co.ukbiocrick.comapexbt.comtargetmol.com This linker facilitates the attachment of MMAE to the antibody, forming the ADC. medkoo.comapexbt.com
Maleimide (B117702) chemistry is a widely used method for bioconjugation, particularly for linkage to cysteine residues on antibodies. bicellscientific.comnih.govnjbio.comresearchgate.net Antibodies, specifically IgG molecules, contain cysteine residues that can be targeted for conjugation after partial reduction of interchain disulfide bonds, generating reactive thiol groups. bicellscientific.comnjbio.com The maleimide group in the linker reacts with these thiol groups, forming a stable covalent bond. medkoo.comnjbio.com The maleimidocaproyl linker is one of the common maleimide-type linkers utilized for attaching payloads like auristatins to antibodies. bicellscientific.comnih.govresearchgate.net
The maleimidocaproyl linker can be part of different linker designs used in ADCs. For instance, in many auristatin-containing ADCs, the maleimidocaproyl (mc) spacer is combined with a protease-sensitive dipeptide (such as valine-citrulline, vc) and a self-immolative spacer (like para-aminobenzyloxycarbonyl, PABC) to create a cleavable linker system, often referred to as mc-vc-PABC. nih.govnih.govresearchgate.netherbmedpharmacol.com This type of linker is designed to be stable in systemic circulation but cleaved by lysosomal enzymes, such as cathepsin B, once the ADC is internalized into the target cancer cell, thereby releasing the active MMAE payload. wikipedia.orgadcreview.comnih.govherbmedpharmacol.comcreative-diagnostics.com
Research has also explored the stability of maleimide bioconjugates. While the thioether linkage formed by maleimide chemistry can potentially undergo deconjugation through a retro-Michael pathway, leading to payload loss, studies have investigated methods to increase the stability of these linkages, such as promoting the hydrolysis of the thiosuccinimide ring. ucl.ac.uk
The synthesis of this compound involves coupling maleimidocaproic acid with MMAE. medchemexpress.combiocrick.comtargetmol.comchemsrc.com This process typically requires reagents such as diethyl cyanophosphonate and diisopropylethylamine. medchemexpress.combiocrick.comtargetmol.comchemsrc.com
Here is a table summarizing some key properties and information about this compound and its components:
| Compound Name | Role in this compound / ADC | Key Properties | PubChem CID |
| Monomethylauristatin E (MMAE) | Cytotoxic Payload | Potent tubulin inhibitor, antimitotic, derived from dolastatin 10. wikipedia.orgadcreview.comcymitquimica.combiochempeg.comnih.gov | 11542188 |
| Maleimidocaproyl (Mc) | Linker Moiety | Facilitates conjugation to antibodies, often via cysteine residues. bicellscientific.comnih.govnjbio.comresearchgate.net | N/A* |
| Maleimidocaproyl-Monomethylauristatin E (this compound) | Drug-Linker Conjugate for ADCs | Combines maleimidocaproyl linker and MMAE payload. medchemexpress.commedkoo.comfishersci.co.ukdcchemicals.combiocrick.comapexbt.comtargetmol.com | 59168780 |
Detailed research findings on ADCs utilizing MMAE as a payload demonstrate their potent antitumor activities by inhibiting tubulin polymerization in dividing cells. herbmedpharmacol.com Studies have shown that ADCs conjugated with linkers like mc-vc-PAB-MMAE are generally stable in physiological conditions but release the active drug efficiently inside tumor cells, leading to cell death. herbmedpharmacol.com The effectiveness of MMAE-based ADCs has been demonstrated in various preclinical and clinical settings against a range of cancers, including lymphomas, leukemias, and solid tumors. wikipedia.orgnih.govbiochempeg.comwho.intresearchgate.netaacrjournals.org For instance, ADCs utilizing MMAE have shown significant cytotoxicity against breast cancer cell lines. who.int Research continues to explore and optimize MMAE-based ADCs for improved therapeutic outcomes. creative-diagnostics.comaacrjournals.orgmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62)/t32-,33+,34+,36-,37+,42-,43-,44-,45+,46+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJOTJHSQWBROP-AXJCKIDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Mc Mmae and Its Conjugates
Strategies for the Chemical Synthesis of Mc-MMAE
The synthesis of this compound involves the covalent linkage of the cytotoxic agent, monomethyl auristatin E (MMAE), with a maleimidocaproyl (Mc) linker. This process is a critical step in preparing the drug-linker component for subsequent conjugation to a targeting moiety, such as a monoclonal antibody.
A common synthetic route involves the reaction of maleimidocaproic acid with a solution of MMAE. medchemexpress.com This reaction is typically carried out in a suitable organic solvent, such as dichloromethane. The coupling is facilitated by the addition of a phosphonium-based coupling reagent, like diethyl cyanophosphonate, and a non-nucleophilic base, such as diisopropylethylamine. medchemexpress.com These reagents activate the carboxylic acid of the maleimidocaproic acid, enabling the formation of an amide bond with the N-terminus of the MMAE peptide. The resulting product, this compound, is a protected form of the potent tubulin inhibitor, ready for conjugation. medchemexpress.comcreative-biolabs.com
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role in Synthesis |
| Monomethyl auristatin E (MMAE) | The cytotoxic payload |
| Maleimidocaproic acid | Provides the maleimide (B117702) functional group for conjugation |
| Dichloromethane | Reaction solvent |
| Diethyl cyanophosphonate | Coupling agent |
| Diisopropylethylamine | Non-nucleophilic base |
Bioconjugation Chemistry for this compound-Containing Constructs
The effective delivery of MMAE to target cells is achieved through its conjugation to a carrier molecule, most notably an antibody in the formation of an ADC. The chemistry of this bioconjugation is a field of extensive research, aiming to produce stable and homogeneous conjugates.
Cysteine-Based Conjugation Approaches (e.g., Thiol-Maleimide Coupling)
A prevalent method for conjugating this compound to antibodies involves the reaction of the maleimide group of the linker with the thiol groups of cysteine residues on the antibody. nih.gov This thiol-maleimide coupling, a Michael addition reaction, forms a stable thioether bond. nih.govacs.org
Native antibodies, such as human IgG, possess interchain disulfide bonds. To make the cysteine residues available for conjugation, these disulfide bonds are partially or fully reduced using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov Following reduction, the this compound is added to the antibody solution. nih.gov This process typically results in a heterogeneous mixture of ADCs with a varying number of drug molecules per antibody, commonly referred to as the drug-to-antibody ratio (DAR). nih.gov For many auristatin-containing ADCs, this method produces an average DAR of around 4. nih.govresearchgate.net
A typical procedure for cysteine-based conjugation can be summarized as follows:
Antibody Preparation : The antibody is prepared in a suitable buffer.
Reduction : A reducing agent is added to the antibody solution to break the interchain disulfide bonds and expose the thiol groups of cysteine residues.
Conjugation : The maleimide-activated drug-linker, such as Mc-Val-Cit-PAB-MMAE, is added to the reduced antibody. The maleimide group reacts with the free thiols.
Purification : The resulting ADC is purified to remove unreacted drug-linker and other reagents. bicellscientific.com
Site-Specific Conjugation Methodologies
To overcome the heterogeneity of traditional cysteine-based conjugation, site-specific methods have been developed. These techniques aim to produce homogeneous ADCs with a precisely controlled DAR and defined conjugation sites. tandfonline.commedchemexpress.com
One prominent approach involves genetic engineering of the antibody to introduce cysteine residues at specific locations, creating what are known as "THIOMABs" (thio-engineered monoclonal antibodies). nih.govnih.gov These engineered cysteines provide specific sites for conjugation with maleimide-containing drug-linkers like this compound, leading to a more uniform ADC product. nih.gov
Enzymatic methods also offer a high degree of site-specificity. For instance, microbial transglutaminase can be used to attach a reactive spacer with a bioorthogonal functional group (e.g., an azide (B81097) or thiol) to the antibody. nih.gov This is then followed by a reaction with a correspondingly modified this compound, such as one containing a dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC) or a maleimide for thiol-maleimide coupling. nih.gov Sortase A-mediated transpeptidation is another enzymatic strategy that has been employed for the site-specific conjugation of MMAE. nih.gov
Alternative Conjugation Strategies (e.g., Peptide-Drug Conjugates)
While ADCs are the most common application, this compound can also be conjugated to other targeting moieties, such as peptides, to form peptide-drug conjugates (PDCs). nih.gov PDCs offer potential advantages due to their smaller size, which may lead to better tumor penetration. nih.gov
The synthesis of PDCs also often utilizes thiol-maleimide chemistry. A cysteine residue can be incorporated into the peptide sequence to provide a specific site for conjugation with the maleimide group of this compound. nih.gov For example, a peptide designed to target a specific receptor, such as integrin αvβ6, can be modified with a cysteine for the attachment of an MMAE-maleimide linker. nih.gov
Linker Design and Engineering in this compound Conjugates
The linker connecting the antibody to MMAE is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. medchemexpress.com Linkers are broadly categorized as cleavable or non-cleavable. nih.gov
Cleavable Linkers: Valine-Citrulline (VC) Dipeptide and Self-Immolative Spacers (e.g., PABC)
A widely used cleavable linker system for MMAE-based ADCs incorporates a valine-citrulline (VC) dipeptide. nih.gov This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. researchgate.netnih.gov The VC dipeptide serves as a specific recognition sequence for these enzymes. nih.gov
Following the enzymatic cleavage of the VC linker, a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), facilitates the release of the unmodified cytotoxic drug. nih.govresearchgate.netresearchgate.net Once the amide bond between citrulline and the PABC moiety is cleaved by cathepsin B, the PABC linker undergoes a 1,6-elimination reaction, releasing the free MMAE molecule inside the target cell. researchgate.net This mechanism ensures that the potent drug is liberated in its active form at the site of action. acs.org
The complete drug-linker construct is often denoted as mc-vc-PABC-MMAE. nih.govresearchgate.netresearchgate.net This design, which has been successfully implemented in several clinically approved ADCs, exemplifies the intricate chemical engineering required to create effective and targeted cancer therapies. nih.govacs.orgcreative-biolabs.com
Table 2: Components of the mc-vc-PABC-MMAE Drug-Linker
| Component | Abbreviation | Function |
| Maleimidocaproyl | Mc | Provides a maleimide group for conjugation to the antibody |
| Valine-Citrulline | VC | A dipeptide sequence that is a substrate for cleavage by cathepsin B |
| p-Aminobenzyloxycarbonyl | PABC | A self-immolative spacer that releases the drug after linker cleavage |
| Monomethyl auristatin E | MMAE | The potent cytotoxic agent |
Non-Cleavable Linker Architectures
The maleimidocaproyl (Mc) linker, a component of this compound, is a prime example of a non-cleavable linker architecture. It forms a stable thioether bond with cysteine residues on the antibody. creative-biolabs.com This type of linkage is designed to remain intact while the ADC is in systemic circulation, thereby minimizing premature drug release and associated off-target toxicity. creativebiolabs.netresearchgate.net The stability of non-cleavable linkers like Mc is a significant advantage, and some in vivo studies have indicated that ADCs with non-cleavable linkers can outperform their cleavable counterparts. creativebiolabs.net
Historically, the utility of non-cleavable linkers with auristatin payloads was a subject of investigation. Early research indicated that while monomethyl auristatin F (MMAF) linked via a non-cleavable maleimidocaproyl linker (mc-MMAF) retained potent cytotoxic activity, the corresponding this compound conjugate was found to be inactive. rsc.org This suggested that the nature of the released metabolite was critical for efficacy and that not all payloads were suitable for non-cleavable strategies. creativebiolabs.netrsc.org However, more recent studies have begun to overturn these initial findings, proposing that novel constructs like ionized L-Cysteine-linker-MMAE can act as a potent payload, suggesting new avenues for the development of MMAE-based ADCs with non-cleavable linkers. nih.gov
| Linker Type | Release Mechanism | Key Characteristics | Example |
|---|---|---|---|
| Non-Cleavable (e.g., Mc) | Complete lysosomal degradation of the antibody | High plasma stability; reduced off-target toxicity; payload released with an amino acid attached | This compound, MCC-DM1 |
| Cleavable (e.g., Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome | Designed for intracellular release; can enable bystander effect | vc-MMAE |
Advanced Linker Modifications for Enhanced Stability and Delivery
To further refine the performance of ADCs, advanced modifications to the linker are employed to enhance stability and improve drug delivery. These modifications address challenges such as the inherent hydrophobicity of many drug-linker complexes and the potential instability of the maleimide-cysteine conjugate. mdpi.comaacrjournals.org
Self-Stabilizing Maleimides: A significant challenge with traditional maleimide-based conjugation is the reversibility of the thioether bond. In plasma, the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the premature loss of the drug-linker from the antibody. scite.ainih.gov To address this instability, self-stabilizing maleimides have been developed. One such example is the maleimidodiaminopropionic acid (mDPR) linker. aacrjournals.orgscite.ai These linkers are designed to undergo rapid hydrolysis of the thiosuccinimide ring immediately after conjugation. scite.ainih.gov This hydrolysis results in a stabilized, ring-opened structure that is no longer susceptible to the retro-Michael elimination reaction, thereby preventing nonspecific deconjugation and improving the ADC's stability, in vivo activity, and safety profile. aacrjournals.orgnih.gov
| Modification | Purpose | Mechanism of Action | Benefit |
|---|---|---|---|
| PEGylation | Increase hydrophilicity, improve pharmacokinetics | Incorporates hydrophilic PEG chains into the linker | Slower plasma clearance, enables higher DAR, wider therapeutic window |
| Self-Stabilizing Maleimides (e.g., mDPR) | Enhance conjugate stability | Undergoes rapid post-conjugation hydrolysis of the thiosuccinimide ring | Prevents premature drug-linker loss via retro-Michael reaction |
Impact of Linker on Intracellular Payload Release Mechanisms
The type of linker used in an ADC fundamentally dictates the mechanism by which the cytotoxic payload is released inside the target cell. For ADCs utilizing a non-cleavable linker like this compound, the release mechanism is entirely dependent on the cellular machinery for protein degradation. creativebiolabs.netnih.gov
The process begins after the ADC binds to its target antigen on the cell surface and is internalized, typically through endocytosis. creativebiolabs.net The ADC is then trafficked through the endosomal-lysosomal pathway. rsc.org Within the highly acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases. nih.govresearchgate.net This proteolytic digestion breaks down the antibody into its constituent amino acids, ultimately liberating the payload. creativebiolabs.net
Crucially, the released active metabolite is not the free drug (MMAE) itself. Instead, it is a complex consisting of the drug, the intact non-cleavable linker, and the amino acid residue (cysteine, in the case of this compound) to which the linker was originally attached. rsc.org This amino acid-linker-payload complex is the ultimate cytotoxic agent that must then exit the lysosome to reach its intracellular target, tubulin. rsc.org Studies have identified specific lysosomal transporters, such as SLC46A3, that are required for these MMAE-based metabolites to be transported from the lysosome into the cytosol to exert their cell-killing effect. nih.gov This mechanism contrasts sharply with cleavable linkers, which are designed to release the unmodified payload upon encountering specific triggers like low pH or particular enzymes (e.g., cathepsins) within the cell. nih.gov The absolute reliance on full antibody degradation makes the efficacy of non-cleavable ADCs highly dependent on efficient internalization and lysosomal trafficking. rsc.org
Cellular and Molecular Mechanisms of Action of Mc Mmae
Tubulin Binding and Inhibition of Microtubule Polymerization
MMAE functions as a potent inhibitor of microtubule polymerization medchemexpress.comnih.govresearchgate.net. Microtubules, formed by the polymerization of α- and β-tubulin heterodimers, are essential for various cellular processes, including maintaining cell structure, intracellular transport, and cell division medchemexpress.comnih.gov. MMAE binds to tubulin, disrupting the dynamic equilibrium between tubulin dimers and microtubules nih.govresearchgate.net. This interference with tubulin assembly prevents the formation of a functional mitotic spindle, a structure crucial for chromosome segregation during cell division nih.govmdpi.com.
Induction of Cell Cycle Arrest (G2/M Phase) and Apoptosis
The inhibition of microtubule polymerization by MMAE leads to cell cycle arrest, predominantly in the G2/M phase nih.govresearchgate.netmdpi.com. This arrest occurs because the cell is unable to properly assemble the mitotic spindle, triggering cell cycle checkpoints that halt progression through mitosis nih.govresearchgate.net. Prolonged G2/M arrest can subsequently induce apoptosis, a programmed cell death pathway researchgate.netmdpi.comresearchgate.net. Studies have shown that MMAE treatment increases the proportion of cells in the G2/M phase and can lead to dose-dependent increases in caspase-3/7 activity, hallmarks of apoptosis researchgate.netnih.gov. Cleavage of PARP, another indicator of apoptosis, has also been detected following MMAE treatment researchgate.netnih.gov.
Data from a study on humanized GPC1-ADC(MMAE) in cancer cell lines demonstrated the induction of G2/M phase arrest and apoptosis. researchgate.net
| Cell Line | Treatment (16 nM) | % Cells in G2/M Phase | Caspase 3/7 Activity (Relative to Control) |
| BxPC-3 | Control-ADC(MMAE) | Data not shown | 1.0 |
| BxPC-3 | Humanized GPC1-ADC(MMAE) | Increased | Increased |
| KP-2 | Control-ADC(MMAE) | Data not shown | 1.0 |
| KP-2 | Humanized GPC1-ADC(MMAE) | Increased | Increased |
| PK-8 | Control-ADC(MMAE) | Data not shown | 1.0 |
| PK-8 | Humanized GPC1-ADC(MMAE) | Increased | Increased |
| TE-8 | Control-ADC(MMAE) | Data not shown | 1.0 |
| TE-8 | Humanized GPC1-ADC(MMAE) | Increased | Increased |
| TE-14 | Control-ADC(MMAE) | Data not shown | 1.0 |
| TE-14 | Humanized GPC1-ADC(MMAE) | Increased | Increased |
| KYSE70 | Control-ADC(MMAE) | Data not shown | 1.0 |
| KYSE70 | Humanized GPC1-ADC(MMAE) | Increased | Increased |
Note: "Increased" indicates a statistically significant increase compared to the control group as reported by the source. researchgate.net
Intracellular Activation and Release Dynamics of Mc-MMAE
When MMAE is delivered as part of an ADC, it is typically linked to an antibody via a cleavable linker, such as the maleimidocaproyl-valine-citrulline (mc-vc) linker researchgate.netmdpi.commdpi.com. Upon binding of the ADC to a specific antigen on the surface of a target cell, the complex is internalized through receptor-mediated endocytosis and trafficked to endosomes and lysosomes nih.govmdpi.comnih.govdovepress.comnih.gov. Within the lysosomal compartment, the low pH and the presence of lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker researchgate.netmdpi.commdpi.commdpi.com. This cleavage releases the active MMAE payload into the cytosol nih.govmdpi.comnih.govmdpi.com. The design of the linker is crucial for ensuring stability in circulation and efficient release of the drug within the target cell dovepress.com. Studies have shown that the release of MMAE from cleavable linkers can be relatively rapid following internalization nih.govaacrjournals.org.
Radiosensitization Mechanisms at the Cellular and Preclinical Level
MMAE has demonstrated the ability to function as a radiosensitizer, increasing the sensitivity of cancer cells to ionizing radiation (IR) nih.govnih.govresearchgate.net. This radiosensitizing effect is correlated with the induction of G2/M cell cycle arrest, as cells in this phase are generally more sensitive to IR-induced DNA damage nih.gov. Mechanistically, MMAE has been shown to increase IR-induced DNA double-strand breaks and enhance DNA damage signaling, including the activation of CHK1 nih.gov. Preclinical studies using tumor xenograft models have shown that combining targeted MMAE delivery with IR results in prolonged tumor regression compared to either treatment alone nih.gov. This suggests that MMAE's disruption of microtubule dynamics and subsequent cell cycle effects can synergize with the cytotoxic effects of radiation.
Data from preclinical studies investigating MMAE radiosensitization in cancer cell lines and xenograft models:
| Cell Line/Model | Treatment Combination | Effect on Clonogenic Survival (with IR) | Effect on DNA Double Strand Breaks (with IR) | Effect on CHK1 Activation (with IR) | Tumor Growth Delay/Regression (Xenografts) |
| HCT-116 cells | MMAE + IR | Decreased | Increased | Increased | Not applicable |
| PANC-1 cells | MMAE + IR | Decreased | Increased | Increased | Not applicable |
| HCT-116 xenografts | Targeted MMAE + IR | Not applicable | Not applicable | Not applicable | Prolonged regression |
| PANC-1 xenografts | Targeted MMAE + IR | Not applicable | Not applicable | Not applicable | Prolonged regression |
Note: Based on reported findings, "Decreased" indicates reduced survival, and "Increased" indicates elevated levels compared to IR alone or control groups. nih.gov
Effects on Cellular Gene Expression Profiles
As a potent inhibitor of a fundamental cellular process like microtubule dynamics, MMAE treatment can lead to significant alterations in cellular gene expression profiles nih.gov. By blocking microtubule polymerization, MMAE perturbs various cellular pathways, and these perturbations can be reflected in changes in gene expression nih.gov. Studies investigating the effects of MMAE on gene expression have shown altered expression across major functional pathways nih.gov. For example, in the context of radiosensitization and potential immune modulation, combining MMAE with IR has been shown to increase the expression levels of certain immune-related genes, such as granzyme B, in the tumor microenvironment nih.gov. Analysis using gene expression platforms has revealed changes in pathways related to innate and adaptive immunity following targeted MMAE treatment mdpi.com.
Preclinical Pharmacological and Biological Investigations of Mc Mmae Conjugates
In Vitro Cellular Activity and Cytotoxicity Assays
In vitro studies are crucial for characterizing the direct effects of Mc-MMAE conjugates on cancer cells, including their potency and mechanisms of action.
Dose-Response Characterization in Diverse Cancer Cell Lines (Human and Murine)
This compound conjugates have demonstrated potent cytotoxic activity across a range of human and murine cancer cell lines. The cytotoxic effect is typically dose-dependent, with increasing conjugate concentrations leading to reduced cell viability herbmedpharmacol.comtandfonline.com. Studies have shown that the potency can vary depending on the cancer cell line and the target antigen expression level nih.govaacrjournals.orgbiowest.net. For instance, anti-tissue factor ADCs conjugated with MMAE showed IC50 values of approximately 1 nM in human pancreatic cancer cell lines with high tissue factor expression, while exceeding 100 nM in cells with low expression nih.gov. Another study found that MMAE itself exhibited potent cytotoxic activity against human cancer cell lines like SKBR3 and HEK293 in a concentration-dependent manner, with IC50 values in the nanomolar range (3.27 ± 0.42 nM for SKBR3 and 4.24 ± 0.37 nM for HEK293), and SKBR3 cells being more sensitive than HEK293 cells scispace.com.
The specific linker used can influence the in vitro cytotoxicity. For example, a study comparing a PSMA-targeting small molecule-drug conjugate (SMDC) with an MMAE conjugate found that the SMDC's IC50 value was approximately 100 times higher than that of unconjugated MMAE, suggesting the conjugation can affect intrinsic cytotoxicity mdpi.com. Cleavage of the valine-citrulline linker by cathepsin B was shown to be responsible for the release of active MMAE and subsequent cytotoxicity mdpi.com.
Comparative Analysis of Cytotoxic Potency with Unconjugated Payload and Related Auristatin Derivatives
Conjugation of MMAE to a targeting agent generally aims to improve its therapeutic index by directing its potent cytotoxicity towards cancer cells, thereby reducing systemic exposure and off-target effects compared to administering unconjugated MMAE creative-diagnostics.comaacrjournals.org. Preclinical studies often compare the cytotoxic potency of the conjugate to that of free MMAE or other related auristatin derivatives like MMAF.
While free MMAE is highly potent in vitro, its systemic toxicity prevents its use as a standalone drug herbmedpharmacol.comcreative-diagnostics.com. This compound conjugates, particularly ADCs, demonstrate targeted cytotoxicity, showing high potency against target-expressing cells while being significantly less potent against cells lacking the target antigen tandfonline.comnih.gov.
Comparisons with other auristatin derivatives, such as MMAF, have also been conducted. Studies have shown that the choice of auristatin derivative can impact the cytotoxic potency of the conjugate, and the optimal payload may vary depending on the targeting strategy and cancer type biowest.net. For example, in a study comparing HER2-targeted affibody conjugates, a conjugate with MMAF demonstrated more potent cytotoxic effects on several HER2-overexpressing cell lines compared to conjugates with MMAE or DM1 biowest.net.
Induction of Immunogenic Cell Death Pathways in Cancer Cells
Emerging research indicates that MMAE, as a payload in ADCs, can induce immunogenic cell death (ICD) in cancer cells. ICD is a mode of cell death that elicits an anti-tumor immune response through the release of immunostimulatory damage-associated molecular patterns (DAMPs) nih.govbmj.com.
In Vivo Efficacy Studies in Non-Human Animal Models
In vivo studies using non-human animal models, primarily mice bearing human or murine tumor xenografts, are essential for evaluating the efficacy of this compound conjugates in a more complex biological setting.
Assessment of Tumor Growth Inhibition and Regression
This compound conjugates have demonstrated significant anti-tumor activity in various preclinical animal models, leading to tumor growth inhibition and, in some cases, tumor regression mdpi.comnih.govaacrjournals.orgbmj.com. The efficacy is often dose-dependent and correlated with the expression level of the target antigen on tumor cells mdpi.comnih.govaacrjournals.orgbmj.com.
For instance, PSMA-targeting MMAE conjugates have shown dose-dependent inhibition of tumor growth in LNCaP xenograft models mdpi.com. Anti-mesothelin-MMAE conjugates profoundly inhibited or regressed tumor growth in a dose-dependent manner in xenograft models of ovarian, pancreatic, and mesothelioma cancers, including patient-derived xenografts aacrjournals.org. Similarly, a humanized anti-RON antibody-drug conjugate (H-Zt/g4-MMAE) demonstrated potent inhibition and eradication of pancreatic cancer xenografts, including those derived from cancer stem-like cells and patient tumors bmj.com.
Studies have also compared the in vivo efficacy of this compound conjugates to unconjugated MMAE or other treatments. While unconjugated MMAE can be toxic at effective doses, the targeted delivery by conjugates allows for potent anti-tumor effects with potentially improved tolerability mdpi.comaacrjournals.orgresearchgate.net. In some models, this compound conjugates have shown superior anti-tumor activity compared to unconjugated antibodies or other chemotherapeutic agents tandfonline.comaacrjournals.org. For example, rituximab-vcMMAE showed more potent anti-tumor activity than unconjugated rituximab (B1143277) in a CD20-positive lymphoma model tandfonline.com.
The bystander effect, where MMAE released from targeted cells diffuses into neighboring untargeted tumor cells, is considered a mechanism contributing to the efficacy of this compound ADCs in vivo, enabling the killing of antigen-negative cells within a heterogeneous tumor nih.govaacrjournals.org.
Pharmacokinetic Profiling and Systemic Payload Distribution
Pharmacokinetic (PK) studies in non-human animal models are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound conjugates and their released payload. These studies typically track the levels of the antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated MMAE in the systemic circulation and various tissues creative-diagnostics.commdpi.comnih.govresearchgate.net.
This compound conjugates are designed to be stable in systemic circulation, minimizing the premature release of the potent MMAE payload herbmedpharmacol.comnih.govnih.govaacrjournals.org. Upon reaching the tumor site and internalization into target cells, the linker is cleaved (e.g., by lysosomal enzymes like cathepsin B), releasing active MMAE mdpi.comnih.govtandfonline.comnih.govaacrjournals.org.
PK studies have shown that unconjugated MMAE, when administered alone, is rapidly cleared from systemic circulation and distributes widely into multiple organs mdpi.com. However, when conjugated to an antibody, the conjugate's PK profile is significantly altered, resembling that of the antibody component mdpi.com. This conjugation allows for better tissue targeting, particularly to tumors expressing the target antigen mdpi.comnih.gov.
Studies using radiolabeled MMAE conjugated to antibodies have shown higher and more persistent exposure of the payload in tumor tissue compared to plasma and other tissues nih.gov. This indicates that MMAE is primarily released at the tumor site after internalization of the conjugate nih.gov. The systemic levels of unconjugated MMAE released from the conjugate are generally much lower than the levels of the conjugated form nih.gov. However, some unconjugated MMAE can still be detected in plasma due to linker instability or other release mechanisms aacrjournals.orgresearchgate.net. Species differences in MMAE disposition, including red blood cell partitioning, have been observed, which can influence systemic MMAE levels in preclinical versus clinical studies tandfonline.com.
Spatially Targeted Delivery and Intratumoral Accumulation
Spatially targeted delivery of this compound conjugates aims to maximize the payload concentration within the tumor while minimizing exposure to healthy tissues. This is primarily achieved through conjugation to antibodies that bind to antigens overexpressed on cancer cells. medchemexpress.comtandfonline.com Upon binding to the target antigen on the cell surface, the ADC-antigen complex is internalized, often via receptor-mediated endocytosis. mdpi.commedchemexpress.combmj.com Following internalization, the ADC is typically trafficked to lysosomes, where the linker is cleaved by lysosomal proteases (such as cathepsin B in the case of the Val-Cit linker), releasing the active MMAE payload into the cytoplasm. mdpi.combmj.commdpi.com
Beyond antibody conjugation, other strategies for spatially targeted delivery of MMAE have been explored, including conjugation to cell-penetrating peptides. mdpi.comnih.gov For instance, activatable cell-penetrating peptides (ACPPs) linked to MMAE have demonstrated the ability to preferentially deliver the payload to tumors in murine models. mdpi.com These ACPPs utilize protease-sensitive linkers that are cleaved by enzymes overexpressed in the tumor microenvironment, such as matrix metalloproteinases (MMPs), thereby activating the cell-penetrating function and releasing the payload specifically at the tumor site. mdpi.comnih.gov Studies using ACPP-cRGD-MMAE, which targets both MMPs and RGD-binding integrins, have shown preferential delivery of MMAE to tumors in murine models. mdpi.com
Intratumoral accumulation of the released MMAE payload is crucial for its cytotoxic effect. The concentration of released MMAE within the tumor has been shown to correlate with the extent of tumor growth inhibition in xenograft models. nih.gov The ability of MMAE to exert bystander killing effects on neighboring tumor cells that may not express the target antigen is also influenced by its membrane permeability and local distribution within the tumor microenvironment. bmj.comnih.govbmj.com
Evaluation in Patient-Derived Xenograft (PDX) Models
Evaluation in patient-derived xenograft (PDX) models is a critical step in the preclinical assessment of this compound conjugates, as these models are considered to better recapitulate the heterogeneity and characteristics of human tumors compared to cell line-derived xenografts (CDXs). tandfonline.comresearchgate.netnih.gov Studies utilizing PDX models have demonstrated the antitumor efficacy of various MMAE-based ADCs.
For example, a novel DR5-targeting ADC (Oba01) utilizing an anti-DR5 antibody coupled via a cleavable linker to MMAE displayed significant dose-dependent tumoricidal activity in PDX mouse models of lymphoblastic leukemia. researchgate.net Another ADC, CLDN6–23-ADC, consisting of an anti-CLDN6 antibody linked to MMAE via a cleavable linker, showed robust tumor regressions and markedly enhanced survival in CLDN6-positive PDX models of human ovarian and endometrial cancers. nih.gov
Preclinical evaluation of a conditionally active biologic anti-ROR2 ADC (BA3021) conjugated to mc-vc-PAB-MMAE also demonstrated potent and durable antitumor activity in human cancer xenograft models, including PDX models. Treatment with BA3021 at 6 mg/kg eradicated sarcoma tumors and completely inhibited the growth of gastrointestinal tumors in specific PDX models. tandfonline.com Furthermore, treatment with this ADC at the same dose induced greater than 40% tumor growth inhibition in other PDX models, suggesting activity across a range of tumor types including sarcoma, GIST, melanoma, TNBC, uterine cancer, and colorectal cancer. tandfonline.com
An anti-tissue factor ADC (XB002) with a zovodotin linker-payload attached to an antibody demonstrated inhibition of tumor growth in all evaluated PDX tumor models, with complete regression observed in cervical and HNSCC models following a single 10 mg/kg dose. aacrjournals.org
These studies in PDX models provide valuable insights into the potential clinical efficacy of this compound conjugates against diverse human cancers.
Cellular and Systemic Effects of this compound in Non-Targeted Tissues (Mechanistic Focus)
While designed for targeted delivery, this compound conjugates can still exert effects on non-targeted tissues, contributing to potential off-target toxicities. Understanding the mechanisms behind these effects is crucial for optimizing conjugate design and improving the therapeutic window.
Impact of Linker Stability on Systemic Payload Distribution and Release
The stability of the linker connecting MMAE to the targeting molecule is a critical factor influencing systemic payload distribution and premature release. An ideal linker should be stable in systemic circulation to prevent the release of free, highly cytotoxic MMAE before reaching the tumor site. medchemexpress.comadcreview.com Premature cleavage of the linker in circulation can lead to systemic exposure to unconjugated MMAE, potentially causing off-target toxicity. mdpi.comacs.orgmedchemexpress.com
The MC-Val-Cit-PAB linker, commonly used with MMAE, is designed to be cleaved by lysosomal proteases within target cells. mdpi.combmj.com However, this linker can also be susceptible to cleavage by extracellular enzymes, such as elastase, or intracellular enzymes like carboxylesterase Ces1C, leading to premature systemic release of the payload. acs.orgd-nb.info This unintended release can reduce the therapeutic index and contribute to off-target toxicities. acs.org
Research into novel linker designs aims to enhance circulatory stability while maintaining efficient payload release within the tumor. Some studies have explored alternative cleavable linkers or non-cleavable linkers to improve the therapeutic window of MMAE-based ADCs. adcreview.comnih.gov For instance, silyl (B83357) ether-based acid-cleavable linkers have shown improved stability in human plasma compared to traditional linkers. nih.gov Noncleavable linkers, while preventing bystander effects, can potentially lower off-target toxicity in normal tissues by retaining the payload within the internalized conjugate until complete degradation. mdpi.comnih.gov
Payload Partitioning in Blood Components (e.g., Red Blood Cells)
The distribution of unconjugated MMAE in blood components, particularly red blood cells (RBCs), can influence its systemic pharmacokinetics and potential for off-target effects. Studies have shown that unconjugated MMAE exhibits species-dependent RBC partitioning. tandfonline.comresearchgate.netnih.gov
In vitro studies incubating tritium-labelled MMAE ([³H]-MMAE) in whole blood from different species revealed strong RBC partitioning in mouse and rat blood, followed by monkey blood, with minimal partitioning observed in human blood. tandfonline.comresearchgate.netnih.gov At a concentration of 2 nM, the blood-to-plasma ratio of unconjugated MMAE was significantly higher in mouse blood (11.8 ± 0.291) compared to human blood (0.976 ± 0.0620). tandfonline.comresearchgate.netnih.gov This partitioning was also found to be concentration-dependent, with higher RBC partitioning occurring at lower MMAE concentrations. tandfonline.comresearchgate.netnih.gov
Table 1: In Vitro Unconjugated MMAE Blood-to-Plasma Ratios (at 2 nM)
| Species | Blood-to-Plasma Ratio (Mean ± SD) |
| Mouse | 11.8 ± 0.291 |
| Rat | 2.36 ± 0.0825 |
| Monkey | 1.57 ± 0.0250 |
| Human | 0.976 ± 0.0620 |
Data derived from search results. tandfonline.comresearchgate.netnih.gov
When MMAE is released from an ADC, its partitioning behavior can differ from that of unconjugated MMAE. For example, following administration of [³H]-MMAE-polatuzumab vedotin to rats, the majority of radioactivity in the blood was observed in the plasma fraction rather than the RBC pellet, suggesting that MMAE remained largely conjugated to the antibody in circulation. mdpi.com However, unconjugated [³H]-MMAE administered directly showed significantly higher levels of radioactivity in the cell pellets (including RBCs) compared to plasma. mdpi.com
These findings highlight that the differential RBC partitioning of unconjugated MMAE across species may contribute to variations in systemic MMAE levels observed between preclinical animal studies and human clinical trials. tandfonline.comresearchgate.netnih.gov
Immunomodulatory Effects in the Tumor Microenvironment
Beyond their direct cytotoxic effects on cancer cells, this compound conjugates can also influence the tumor microenvironment, including modulating immune responses. Preclinical studies suggest that MMAE can induce immunogenic cell death (ICD), which can potentially stimulate an anti-tumor immune response. researchgate.netcreative-diagnostics.combiorxiv.org
Research using tumor-targeted MMAE delivery, such as with ACPP-MMAE conjugates, has investigated the temporal modulation of the tumor immune microenvironment. mdpi.com These studies have revealed that tumor-targeted MMAE can engage both the innate and adaptive arms of the immune system. mdpi.com Specifically, treatment with targeted MMAE has been shown to increase the infiltration of various immune cell types within the tumor microenvironment compared to untreated controls. mdpi.com
Table 2: Immune Cell Infiltration Changes in Tumor Microenvironment Following Targeted MMAE Treatment (Murine Model)
| Immune Cell Type | Change in Tumor Infiltration |
| Macrophages | Significant Increase |
| Neutrophils | Significant Increase |
| Dendritic Cells | Significant Increase |
| NK Cells | Significant Increase |
| Cytotoxic T-cells | Significant Increase |
| Th1 cells | Significant Increase |
| B-cells | No Statistically Significant Difference |
Data derived from search results on targeted MMAE in murine models. mdpi.com
Combining MMAE conjugates with immunotherapy agents has also been explored to enhance anti-tumor activity. Studies have suggested that the initial damage induced by targeted cytotoxic agents like MMAE conjugates can make the tumor microenvironment more susceptible to the action of immunotherapy, potentially by increasing the expression of stress proteins and causing immunogenic cell death. biorxiv.org Combinations of small molecule-drug conjugates targeting carbonic anhydrase IX with MMAE as the payload and immunotherapy agents like targeted interleukin-2 (B1167480) or PD-1 blockade have shown enhanced therapeutic activity in tumor-bearing mice. biorxiv.org
These findings indicate that this compound conjugates can play a role in shaping the tumor immune microenvironment, suggesting potential for combination therapies to improve anti-tumor responses.
Mechanisms of Acquired and Intrinsic Cellular Resistance to Mc Mmae Conjugates
Drug Efflux Pump Mediated Resistance (ATP-Binding Cassette Transporters)
A primary mechanism of resistance to many chemotherapeutic agents, including the MMAE payload, involves the overexpression and increased activity of ATP-Binding Cassette (ABC) transporters scirp.orgmdpi.comresearchgate.net. These membrane proteins actively pump drugs out of the cell, thereby reducing intracellular drug concentration below cytotoxic levels scirp.orgfrontiersin.org.
Upregulation of MDR1 (ABCB1) and MRP1 (ABCC1) Expression and Activity
Upregulation of MDR1 (also known as ABCB1 or P-glycoprotein) and MRP1 (also known as ABCC1) has been identified as a significant driver of acquired resistance to MMAE-based ADCs nih.govaacrjournals.orgaacrjournals.orgcsic.esaacrjournals.orgmdpi.com. Studies have shown that cancer cells exposed to Mc-MMAE conjugates can develop resistance associated with increased expression of these efflux pumps aacrjournals.orgaacrjournals.orgcsic.esaacrjournals.org. For instance, cell lines and xenograft models resistant to anti-CD22-vc-MMAE and anti-CD79b-vc-MMAE conjugates demonstrated upregulation of P-gp (ABCB1/MDR1) nih.govcsic.es. This increased expression leads to enhanced efflux of the released MMAE payload from the cytoplasm, reducing its ability to reach its intracellular target, tubulin aacrjournals.orgnih.govfrontiersin.org.
Research has demonstrated a correlation between high P-gp-MDR1 expression levels in cell lines and higher EC50 values for MMAE, indicating reduced sensitivity nih.govresearchgate.net. Inhibition of P-gp-MDR1 activity, for example, by co-incubation with inhibitors like elacridar (B1662867) or tariquidar, has been shown to restore sensitivity to MMAE and MMAE-based ADCs in resistant cell lines by increasing intracellular MMAE accumulation aacrjournals.orgaacrjournals.orgnih.govfrontiersin.orgresearchgate.net.
Similarly, upregulation of MRP1 (ABCC1) has been implicated in resistance to ADCs, including those with auristatin payloads aacrjournals.orgmdpi.commdpi.com. While some studies initially linked MRP1 to resistance to non-cleavable linked ADCs, further research suggests that the released species from cleavable linkers like MC-Val-Cit may overcome MRP1-mediated efflux in certain contexts aacrjournals.org. However, the role of MRP1 in this compound resistance can vary depending on the cell line and specific ADC structure aacrjournals.org.
Data from studies investigating the effect of P-gp inhibition on intracellular MMAE levels highlight the impact of efflux pumps on resistance.
| Cell Line | Treatment (ADC Concentration) | Inhibitor (Concentration) | Intracellular MMAE (Arbitrary Units) | Fold Increase with Inhibitor | Source |
| L428-R | Brentuximab Vedotin (20 µg/mL) | None | Baseline | - | aacrjournals.org |
| L428-R | Brentuximab Vedotin (20 µg/mL) | VRP (10 µmol/L) | >3x Baseline | >3 | aacrjournals.org |
| L428-R | Brentuximab Vedotin (20 µg/mL) | CsA (5 µmol/L) | >3x Baseline | >3 | aacrjournals.org |
| KMH2-R | Brentuximab Vedotin (15 µg/mL) | None | Baseline | - | aacrjournals.org |
| KMH2-R | Brentuximab Vedotin (15 µg/mL) | VRP (10 µmol/L) | >3x Baseline | >3 | aacrjournals.org |
| KMH2-R | Brentuximab Vedotin (15 µg/mL) | CsA (5 µmol/L) | >3x Baseline | >3 | aacrjournals.org |
Note: Data is illustrative based on reported fold increases and relative changes.
Lysosomal Sequestration by P-glycoprotein (P-gp/MDR1)
Beyond the plasma membrane, P-gp/MDR1 can also be expressed on the membranes of intracellular organelles, particularly lysosomes nih.govfrontiersin.orgresearchgate.netmit.edu. Following the internalization of an ADC, the payload is typically released within the lysosomal compartment nih.govnih.govresearchgate.net. If P-gp/MDR1 is present on the lysosomal membrane, it can actively transport the released MMAE from the lysosome back into the cytoplasm or sequester it within the lysosome, preventing it from reaching its cytoplasmic targets like microtubules nih.govfrontiersin.orgmit.edu. This lysosomal sequestration contributes to reduced effective intracellular drug concentration and confers resistance nih.govfrontiersin.org.
Studies have shown that inhibiting lysosomal function with agents like chloroquine, or inhibiting P-gp-MDR1 with elacridar, can potentiate the cytotoxic effects of both free MMAE and MMAE-based ADCs in cell lines expressing P-gp-MDR1 nih.govresearchgate.net. This suggests that both plasma membrane efflux and lysosomal sequestration mediated by P-gp-MDR1 contribute to resistance.
Impaired Linker Cleavage and Intracellular Payload Release
For ADCs utilizing cleavable linkers, such as the valine-citrulline linker commonly used with this compound (forming MC-Val-Cit-PAB-MMAE), efficient cleavage within the lysosome is crucial for releasing the active MMAE payload nih.govnih.govaacrjournals.orgmdpi.com. Resistance can arise if this cleavage process is impaired researchgate.net. This could be due to alterations in lysosomal enzyme activity (e.g., cathepsin B, which cleaves the Val-Cit linker) or changes in the lysosomal environment, such as pH researchgate.netnih.gov.
While the MC-Val-Cit-PAB linker is designed for cleavage by lysosomal proteases after internalization, premature cleavage in circulation can lead to off-target toxicity nih.govadcreview.com. Conversely, insufficient cleavage within the lysosome would result in less free MMAE being released into the cytoplasm, reducing the cytotoxic effect on the target cell researchgate.net. Research into novel linker technologies, such as Exo-Linkers, aims to improve stability and controlled release, potentially mitigating resistance related to premature or impaired cleavage adcreview.comacs.org. The chemical structure of the linker and its susceptibility to enzymatic degradation play a critical role in the efficacy and potential for resistance of this compound conjugates nih.govadcreview.comacs.org.
Alterations in Target Antigen Expression and Internalization
The efficacy of this compound conjugates relies on the specific binding of the antibody component to a target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex creative-diagnostics.comilcn.orgmdpi.com. Alterations in the expression levels or internalization efficiency of the target antigen can lead to resistance creative-diagnostics.comilcn.orgresearchgate.netmdpi.comresearchgate.net.
Decreased expression of the target antigen on the cell surface can result in reduced ADC binding and uptake, leading to lower intracellular concentrations of the released MMAE payload creative-diagnostics.comilcn.orgmdpi.comresearchgate.net. This can occur through various mechanisms, including decreased gene expression or mutations affecting antigen production ilcn.orgresearchgate.net.
Furthermore, changes in the cellular machinery responsible for internalizing the antibody-antigen complex can also confer resistance ilcn.orgresearchgate.netmdpi.comresearchgate.net. This might involve alterations in receptor-mediated endocytosis pathways or increased recycling of the antigen back to the cell surface ilcn.org. If the ADC is not efficiently internalized, the this compound payload cannot be released within the cell to exert its cytotoxic effect.
While some studies on ADC resistance have observed decreased antigen expression, others have found that resistance to MMAE-based ADCs can occur even when target antigen levels are maintained, highlighting the importance of other resistance mechanisms like efflux pumps aacrjournals.orgaacrjournals.org.
Intrinsic Cellular Resistance Pathways (e.g., Apoptosis Evasion, Cell Cycle Checkpoint Modifications)
Beyond mechanisms affecting ADC delivery and payload release, intrinsic cellular resistance pathways can also contribute to reduced sensitivity to this compound conjugates researchgate.netscirp.org. MMAE primarily induces cell death by disrupting microtubule polymerization and causing G2/M cell cycle arrest, ultimately triggering apoptosis nih.govresearchgate.netcreative-diagnostics.comnih.gov. Therefore, alterations in the cellular pathways regulating cell cycle progression and apoptosis can lead to resistance nih.govresearchgate.netnih.gov.
Cancer cells may develop mechanisms to evade apoptosis, such as upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-XL) or downregulation of pro-apoptotic proteins researchgate.net. This allows cells to survive the cytotoxic effects of the released MMAE despite successful delivery and target engagement.
Modifications to cell cycle checkpoints can also contribute to resistance researchgate.netnih.gov. MMAE typically arrests cells in the G2/M phase nih.govresearchgate.netcreative-diagnostics.comnih.gov. If cancer cells acquire the ability to bypass this arrest or repair the damage induced by MMAE, they can continue to proliferate despite the presence of the drug nih.gov. While MMAE has been shown to induce G2/M arrest and apoptosis, studies have also explored its role as a radiosensitizer, suggesting potential interactions with DNA damage response pathways nih.govresearchgate.net. However, the primary mode of cell death induced by MMAE is often described as mitotic catastrophe rather than direct apoptosis in some contexts nih.gov.
Understanding these intrinsic resistance pathways is crucial for developing strategies to overcome resistance and improve the efficacy of this compound-based ADCs.
Analytical and Characterization Methodologies for Mc Mmae and Its Conjugates
Quantification of Conjugated and Unconjugated Payload
Accurate quantification of the Mc-MMAE payload is critical for understanding the pharmacokinetics, efficacy, and safety of an ADC. Different analytical strategies are employed to measure the amount of payload that is covalently attached to the antibody versus the amount that may be circulating freely in biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the bioanalysis of ADCs due to its high sensitivity and specificity. This technique is capable of distinguishing and quantifying the unconjugated (free) MMAE payload and its metabolites in complex biological samples like plasma and tissue homogenates. nih.govnih.govmdpi.com
For the quantification of unconjugated MMAE, a typical LC-MS/MS workflow involves sample extraction, often by solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. qps.com The high sensitivity of this method allows for the detection of very low concentrations of the free payload, which is crucial given its high potency. mdpi.comqps.com For instance, a validated LC-MS/MS method for MMAE in mouse serum achieved a linear response range of 0.04–100 nM, requiring only a 5 µL sample volume. nih.gov
Hybrid immuno-affinity capture LC-MS/MS methods are also employed to quantify the conjugated payload. mdpi.comresearchgate.net In this approach, the ADC is first isolated from the biological matrix using an antibody-specific capture reagent. Following capture, the payload can be released from the antibody through enzymatic cleavage of the linker (e.g., using cathepsin B for a valine-citrulline linker often paired with this compound) and then quantified by LC-MS/MS. mdpi.comresearchgate.net This method provides a direct measure of the amount of payload still attached to the antibody in circulation.
A summary of typical parameters for an LC-MS/MS method for unconjugated MMAE is presented in Table 1.
| Parameter | Description |
| Instrumentation | UPLC system coupled with a triple quadrupole mass spectrometer |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC® BEH C18) |
| Mobile Phase | Gradient elution with a mixture of methanol, water, and formic acid |
| Detection | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification (LLOQ) | As low as 10 pg/mL in human plasma |
| Linear Range | Typically 10-10,000 pg/mL |
This table presents a generalized summary of LC-MS/MS parameters for MMAE quantification based on published methodologies. qps.com
High-performance liquid chromatography (HPLC) is a versatile tool used in the characterization of this compound ADCs, particularly for assessing properties like the drug-to-antibody ratio (DAR). Reversed-phase HPLC (RP-HPLC) is often used to separate the different drug-loaded species within an ADC preparation. explorationpub.comacs.orgresearchgate.netresearchgate.net
Prior to analysis, the ADC is often reduced to separate the light and heavy chains of the antibody. The conjugated chains will have increased hydrophobicity compared to the unconjugated chains, leading to their separation on the RP-HPLC column. acs.orgresearchgate.net The relative peak areas of the conjugated and unconjugated chains can then be used to calculate the average DAR. This method is valuable for monitoring the consistency and efficiency of the conjugation process. explorationpub.comacs.org
The choice of stationary phase and mobile phase composition is critical for achieving good resolution of the different species. A study characterizing site-specific ADCs with MMAE used a C4 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA). researchgate.net
Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and sensitive method for quantifying both the total ADC and the unconjugated MMAE. nih.govgenscript.comepitopediagnostics.comeaglebio.com For the measurement of free MMAE, a competitive ELISA format is commonly used. nih.gov In this setup, microtiter plates are coated with an anti-MMAE antibody. The sample containing free MMAE is then added along with a known amount of enzyme-labeled MMAE (e.g., MMAE-HRP). The free MMAE in the sample competes with the labeled MMAE for binding to the antibody. The resulting signal is inversely proportional to the concentration of free MMAE in the sample. nih.gov
ELISAs can also be designed to measure the concentration of the intact ADC. A "sandwich" ELISA format is typically employed, where one antibody captures the ADC and a second, labeled antibody detects it. nih.govepitopediagnostics.com It is important to carefully select the antibodies used in these assays to ensure they bind effectively regardless of the drug loading on the ADC, as high drug loads can sometimes interfere with antibody binding. mdpi.com
A representative performance of a commercial Intact MMAE ADC ELISA kit is shown in Table 2.
| Parameter | Value |
| Detection Range | 0-390 ng/mL |
| Sensitivity (LLOD) | Varies by kit, can be in the low ng/mL range |
| Precision (Intra-assay) | ≤10% |
| Precision (Inter-assay) | ≤15% |
| Sample Type | Serum, plasma |
This table summarizes typical performance characteristics of commercially available Intact MMAE ADC ELISA kits.
Assessment of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC as it directly impacts its potency and therapeutic window. researchgate.net Several analytical techniques are used to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
As mentioned, RP-HPLC is a common method for DAR determination. explorationpub.comacs.org Following reduction of the ADC, the different light and heavy chain species (with varying numbers of conjugated MMAE molecules) are separated based on hydrophobicity. The average DAR can be calculated from the relative abundance of these species. For example, a study comparing maytansinoid- and auristatin-based ADCs reported a DAR of 4.0 for a trastuzumab-MC-VC-PAB-MMAE conjugate, as determined by RP-HPLC. explorationpub.com
Mass spectrometry is another powerful tool for DAR analysis. By analyzing the intact or reduced ADC, the mass difference between the unconjugated antibody and the various drug-loaded species can be used to determine the DAR distribution with high accuracy. nih.gov
Evaluation of Linker Stability and Payload Release Kinetics (In Vitro and Ex Vivo)
The stability of the linker connecting MMAE to the antibody is paramount for the safety and efficacy of the ADC. The linker must be stable enough to prevent premature release of the payload in systemic circulation, but also allow for efficient release once the ADC has reached its target. biochempeg.com
In vitro and ex vivo assays are used to assess linker stability and payload release kinetics. These studies often involve incubating the ADC in various biological matrices, such as plasma or serum, and monitoring the release of the free payload over time. nih.gov For example, the in vitro plasma stability of an MMAE-conjugated ADC was assessed by incubating it in human, cynomolgus monkey, mouse, and rat plasma for up to 7 days, with the DAR being monitored by RP-HPLC and the total antibody concentration by ELISA. researchgate.net
The maleimidocaproyl (Mc) component of the linker is formed by the reaction of a maleimide (B117702) group on the linker with a thiol group on the antibody. The resulting succinimide (B58015) ring can be susceptible to hydrolysis. nih.govrsc.orgacs.org Hydrolysis of the succinimide ring can be beneficial as it leads to a more stable, "ring-opened" structure that is less prone to a retro-Michael reaction, which would result in premature drug release. nih.govacs.org
The rate of hydrolysis is influenced by factors such as pH and the chemical groups adjacent to the maleimide. acs.org Studies have shown that hydrolysis is accelerated at higher pH. The stability of the maleimide linker can be assessed by incubating the ADC under various pH and temperature conditions and monitoring the integrity of the conjugate over time using techniques like LC-MS to detect any released payload or changes in the ADC's mass corresponding to ring opening. nih.govacs.org For example, a mild method for hydrolysis of the succinimide-thioether ring has been reported, resulting in a more stable ADC with improved pharmacokinetic properties. acs.org
Proteolytic Cleavage Analysis
Proteolytic cleavage analysis is a critical method for characterizing this compound antibody-drug conjugates (ADCs), particularly those containing a valine-citrulline (vc) linker, which is designed to be cleaved by lysosomal proteases like cathepsin B upon internalization into target cells. nih.govnih.gov This analysis confirms the mechanism of action, ensuring the cytotoxic payload (MMAE) is efficiently released from the antibody within the target cell.
The process typically involves incubating the ADC with a specific protease and then analyzing the reaction products. For instance, an anti-MMAE antibody and a Horseradish Peroxidase (HRP)-MMAE conjugate can be used in an ELISA format to quantify the amount of free MMAE released after in vitro incubation with Cathepsin B. mdpi.com Another approach involves the use of papain, a cysteine protease, for the solid-phase cleavage of MMAE from the ADC, followed by LC-MS/MS analysis. nih.gov This method can be used to assess the drug-linker stability of different ADC formats. nih.gov
Research has shown the schematic overview of the cleavage mechanism where proteases act on the linker, leading to the subsequent release of the payload and the liberation of free MMAE through 1,6-elimination of the PABC (para-aminobenzyloxycarbonyl) spacer. researchgate.net The susceptibility of the linker to enzymatic degradation can also be studied in lysosomal homogenates. For example, the cleavage of a conjugate containing a GPLG-PABC linker and the subsequent release of free MMAE can be monitored by UPLC-HRMS after incubation with rat liver lysosomal homogenate. nih.gov
A summary of common enzymes and analytical techniques used in proteolytic cleavage analysis of this compound ADCs is presented below.
| Enzyme | Analytical Technique | Purpose | Reference |
| Cathepsin B | ELISA | Quantify free MMAE released in vitro | mdpi.com |
| Papain | LC-MS/MS | Assess drug-linker stability | nih.gov |
| Lysosomal Homogenate | UPLC-HRMS | Monitor conjugate degradation and MMAE release | nih.gov |
| MMP-2 | UPLC-HRMS | Investigate specific protease susceptibility | nih.gov |
Characterization of Conjugate Heterogeneity and Structural Integrity
The production of this compound ADCs often results in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DAR). acs.org Characterizing this heterogeneity and ensuring the structural integrity of the conjugate is crucial for its efficacy and consistency.
Electrophoretic Methods (e.g., SDS-PAGE)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to assess the purity and integrity of this compound ADCs. nih.govresearchgate.net Analysis is typically performed under both reducing and non-reducing conditions.
Under reducing conditions, which break the disulfide bonds of the antibody, unconjugated and conjugated antibodies will show two primary bands corresponding to the heavy (H) and light (L) chains. researchgate.net For example, both unconjugated trastuzumab and MMAE-trastuzumab ADCs produce bands at approximately 50 kDa (heavy chain) and 25 kDa (light chain). researchgate.net
Under non-reducing conditions, the intact antibody is analyzed. While an unconjugated antibody typically shows a single band around 150 kDa (H2L2), an MMAE-trastuzumab ADC can produce multiple bands. researchgate.netresearchgate.net These bands represent the heterogeneous nature of the ADC, with different species such as H2L2, H2L, H2, HL, H, and L, corresponding to different levels of drug conjugation and potential fragmentation. researchgate.netresearchgate.net For instance, a study on an MMAE-trastuzumab ADC reported bands at 150, 125, 100, 75, 50, and 25 kDa. researchgate.net SDS-PAGE has also been used to characterize the cleavage of the protease-sensitive MC-vc-PABC linker. nih.gov
The table below summarizes typical SDS-PAGE results for an this compound ADC.
| Condition | Analyte | Observed Bands (kDa) | Interpretation | Reference |
| Reducing | Unconjugated Antibody | ~50 (H), ~25 (L) | Heavy and Light Chains | researchgate.net |
| Reducing | This compound ADC | ~50 (H), ~25 (L) | Heavy and Light Chains | researchgate.net |
| Non-reducing | Unconjugated Antibody | ~150 (H2L2) | Intact Antibody | researchgate.net |
| Non-reducing | This compound ADC | 150, 125, 100, 75, 50, 25 | Heterogeneous mixture of conjugated species | researchgate.net |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a powerful tool for characterizing the purity and aggregation of this compound ADCs. nih.govacs.org This technique separates molecules based on their size, allowing for the detection of high molecular weight aggregates, which can affect the product's efficacy and immunogenicity. acs.org SEC is often performed using a physiological buffer to maintain the native structure of the protein. lcms.cz
In the analysis of this compound ADCs, SEC can be used to confirm that the final product is predominantly monomeric. acs.org For example, studies have shown that immunoconjugates can be composed of more than 97% monomer, as determined by analytical SEC-HPLC. acs.org The purity of antibodies, such as an anti-MMAE monoclonal antibody, can also be assessed by SEC, with results indicating nearly 100% purity and the absence of high molecular weight aggregates. nih.gov
When coupled with mass spectrometry (SEC-MS), this method can also provide information on the drug-to-antibody ratio (DAR). lcms.cznih.gov Native SEC-MS is considered a suitable analytical methodology for accurately quantifying the DAR on a variety of interchain cysteine-linked ADCs. nih.gov
The following table provides an example of data obtained from SEC analysis of an this compound related product.
| Analyte | Method | Result | Interpretation | Reference |
| Immunoconjugate | SEC-HPLC | >97% Monomer | High purity, low aggregation | acs.org |
| Anti-MMAE mAb | SEC | ~100% Purity | No high molecular weight aggregates observed | nih.gov |
| vcMMAE ADC | nSEC-MS | Average DAR of 4.195 over 43 injections | Accurate and reproducible DAR determination | nih.gov |
Spectroscopic and Imaging Techniques for Molecular Characterization and Distribution
A variety of spectroscopic and imaging techniques are employed to characterize this compound conjugates and understand their distribution in biological systems.
UV/VIS Spectroscopy for Conjugate Characterization
UV/Visible (UV/Vis) spectroscopy is a widely used method for determining the drug-to-antibody ratio (DAR) of this compound ADCs. researchgate.netresearchgate.net This technique relies on the principle that both the antibody and the conjugated drug-linker have distinct absorbance properties at specific wavelengths. nih.govresearchgate.net
The antibody concentration is typically determined by its absorbance at 280 nm, while the MMAE-linker complex has a characteristic absorbance at a different wavelength, such as 248 nm. nih.govresearchgate.net By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug-linker, the molar concentrations of each can be calculated, and subsequently, the average DAR can be determined. researchgate.netresearchgate.net For a mAb-vc-MMAE conjugate, an increase in the 248 nm absorbance is observed as the level of conjugated drug-linker increases. nih.gov
The table below illustrates the parameters used in DAR calculation via UV/Vis spectroscopy.
| Component | Wavelength for Absorbance Measurement | Purpose | Reference |
| Antibody | 280 nm | Determine antibody concentration | researchgate.net |
| This compound | 248 nm | Determine drug-linker concentration | nih.govresearchgate.net |
Mass Spectrometry Imaging (e.g., MALDI-IMS) for Tissue Distribution
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful, label-free technique used to visualize the spatial distribution of molecules, including the released MMAE payload from ADCs, directly within tissue sections. nih.govresearchgate.netresearchgate.net This method provides crucial information on whether the cytotoxic agent is effectively released within the tumor tissue as intended. nih.gov
In studies involving this compound ADCs, MALDI-IMS has been successfully used to identify the intratumor distribution of MMAE. nih.govresearchgate.net By exploiting MALDI-IMS conditions optimized for low-molecular-weight substances, it is possible to visualize only the free MMAE without interference from the conjugated form. mdpi.com This allows for a direct assessment of the ADC's efficiency in releasing its payload at the target site. researchgate.net
Quantitative and semiquantitative analyses of MMAE in subcutaneous tumors have been conducted using LC-MS/MS and MALDI-IMS, respectively, with consistent results between the two methods. nih.gov For example, in a study with a human tissue factor-targeting ADC, the MMAE signal detected by MALDI-IMS was greatest 24 hours after administration, and the released MMAE was predominantly distributed within the cancerous tissues. nih.gov The MMAE-specific MS/MS fragment, m/z 496.3, can be used for detection when [M+Na]+ is the precursor ion. researchgate.net
The following table summarizes key findings from a MALDI-IMS study on MMAE distribution in tumor tissue.
| Time Point | Observation | Interpretation | Reference |
| 3, 24, and 72 hours post-administration | MMAE signals detected in tumor tissues | Successful release of MMAE from the ADC in the tumor | nih.gov |
| 24 hours post-administration | Greatest MMAE signal observed | Peak accumulation and release of MMAE at this time point | nih.govresearchgate.net |
| 24 hours post-administration | MMAE predominantly distributed within cancerous tissues | Targeted release of the payload in the desired location | nih.gov |
Micellar Electrokinetic Chromatography (MEKC) for Hydrophobicity Assessment
Micellar Electrokinetic Chromatography (MEKC) is a powerful analytical technique that extends the capabilities of capillary electrophoresis (CE) to the separation and analysis of neutral molecules, making it particularly well-suited for assessing the hydrophobicity of compounds like this compound. nih.govnih.gov This method is based on the differential partitioning of an analyte between an aqueous mobile phase and a pseudo-stationary phase composed of micelles. nih.govwikipedia.org The hydrophobicity of a molecule dictates the extent of its interaction with the hydrophobic core of the micelles, which in turn governs its migration time.
In a typical MEKC setup, a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org When a voltage is applied across the capillary, the bulk flow of the solution, known as the electroosmotic flow (EOF), is typically directed towards the cathode. wikipedia.org The negatively charged SDS micelles, however, have their own electrophoretic mobility towards the anode. wikipedia.org The net result is that the micelles move much slower than the bulk EOF. wikipedia.org
Neutral analytes, such as this compound, will partition between the aqueous buffer and the hydrophobic interior of the micelles. wikipedia.org Highly hydrophilic compounds will spend most of their time in the aqueous phase and will therefore migrate at a speed close to the EOF. Conversely, highly hydrophobic compounds will be almost entirely solubilized within the micelles and will migrate at the much slower velocity of the micelles. wikipedia.org The migration time of an analyte in MEKC is therefore directly related to its hydrophobicity; the longer the migration time, the more hydrophobic the compound.
The retention factor (k), a measure of the distribution of the analyte between the micellar and aqueous phases, can be calculated to quantify hydrophobicity. This factor provides a more standardized measure of hydrophobicity than migration time alone, as it accounts for variations in the EOF and micelle migration times.
While direct studies on the hydrophobicity assessment of this compound using MEKC are not extensively available in public literature, research on monomethyl auristatin E (MMAE) and its derivatives provides a strong foundation for understanding how this compound would behave in such a system. The maleimidocaproyl (Mc) linker is known to increase the hydrophobicity of the parent molecule. Therefore, it is expected that this compound would exhibit a stronger interaction with the micellar phase compared to MMAE, resulting in a longer migration time and a higher retention factor.
Research on MMAE and its hydrophilic derivatives has demonstrated the utility of MEKC in ranking compounds by their hydrophobicity. In one such study, a mixed micellar system of SDS and sodium cholate (B1235396) (SC) was used to optimize the separation. mdpi.com The findings clearly showed that the hydrophobicity of the auristatin derivatives decreased with the addition of hydrophilic moieties, and this was reflected in their migration behavior in MEKC. mdpi.com
To illustrate the application of MEKC in assessing the hydrophobicity of auristatin derivatives, the following table summarizes typical experimental conditions and findings from studies on MMAE and related compounds.
| Parameter | Value |
| Capillary | Fused silica, 50 µm i.d., 30.0/38.5 cm (effective/total length) |
| Background Electrolyte (BGE) | 10 mM Sodium phosphate (B84403) buffer (pH 7.4) |
| Pseudostationary Phase | 20 mM SDS and 40 mM SC in BGE |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | 10 mbar for 10 s |
| Detection | UV at 200, 214, 238, and 270 nm |
| EOF Marker | Thiourea (0.2 mM) |
This table is representative of MEKC conditions used for analyzing MMAE and its derivatives and is based on published research. nih.gov
Based on such analyses, the relative hydrophobicity of a series of compounds can be determined. For instance, the migration order would be expected to be:
Hydrophilic MMAE derivative < MMAE < this compound
This predicted order is based on the established principle that increased hydrophobicity leads to stronger interaction with the micellar phase and thus later elution in MEKC. The addition of the maleimidocaproyl group to MMAE introduces a significant hydrophobic component, which would lead to its stronger retention compared to the parent drug.
Future Directions and Advanced Research Perspectives in Mc Mmae Conjugate Development
Innovations in Linker and Conjugation Technologies for Enhanced Specificity and Efficacy
Innovations in linker and conjugation technologies are crucial for developing next-generation ADCs with improved stability, targeted release, and reduced off-target toxicity. Traditional conjugation methods, such as those targeting lysine (B10760008) residues or reduced interchain cysteines, often result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can impact pharmacokinetics, efficacy, and safety.
Site-specific conjugation methods are being developed to achieve more precise control over DAR and conjugation sites, leading to more homogeneous ADCs with potentially improved therapeutic profiles. Technologies like enzymatic ligation and "click" chemistry offer alternative conjugation strategies. For instance, engineered cysteine residues at specific sites on the antibody can be selectively targeted for conjugation with maleimide-containing linkers, such as mc-vc-PABC-MMAE. Studies have shown that ADCs generated using engineered cysteines can exhibit improved resistance to retro-Michael addition reactions, leading to enhanced stability compared to traditional cysteine thiol-maleimide conjugates. rsc.org
The design of the linker itself is also a key area of innovation. While the protease-cleavable valine-citrulline (Val-Cit) linker is widely used in mc-MMAE conjugates, research continues to explore linkers with optimized cleavage properties and stability. For example, variations in linker hydrophilicity can influence ADC aggregation and efficacy against resistant tumors. nih.govnih.gov Novel linker designs, such as Exo-Linker technology, aim to improve stability, hydrophilicity, and resistance to enzymatic degradation by repositioning cleavable peptide linkers. adcreview.com Such advancements in linker chemistry and conjugation strategies are critical for enhancing the specificity and efficacy of this compound conjugates.
Strategies to Overcome Mechanisms of Resistance
Despite the success of MMAE-based ADCs, the development of resistance remains a significant challenge in cancer therapy. Resistance mechanisms are diverse and can involve altered antigen expression, impaired ADC internalization, increased drug efflux, or mechanisms related to the payload itself. nih.gov
Strategies to overcome resistance include the development of novel ADCs with different linkers or payloads, combining ADCs with other therapies, and using biomarkers to identify likely responders. researchgate.net One common mechanism of resistance involves the overexpression of drug-efflux pumps, such as MDR1 (P-glycoprotein), which can actively transport cytotoxic drugs like MMAE out of the cell. nih.govaacrjournals.orgaacrjournals.org
Modifications to the linker can potentially influence drug efflux. For example, increasing the hydrophilicity of the linker might decrease its elimination by efflux pumps. nih.gov Another strategy to overcome payload-specific resistance is to switch to an ADC with an alternate payload that is not a substrate for the efflux pump conferring resistance. Studies have shown that tumor cells resistant to MMAE-based ADCs due to MDR1 upregulation can regain sensitivity when treated with ADCs utilizing different payloads, such as certain anthracycline metabolites or maytansinoids conjugated with hydrophilic linkers. nih.govaacrjournals.org
Furthermore, combination therapies are being explored to overcome resistance. Combining ADCs with agents that target the tumor microenvironment or signaling pathways can potentially restore sensitivity and improve responses. researchgate.net For instance, combining ADCs with P-gp inhibitors has shown promise in reversing ADC-induced resistance in preclinical models. aacrjournals.org Strategies also include combining ADCs with other targeted therapies or immunotherapies. nih.govnih.gov
Exploration of Combination Therapies and Novel Delivery Platforms for this compound
Combination therapy with ADCs is an active area of research, aiming to leverage different mechanisms of action to achieve synergistic effects and overcome resistance. Combining ADCs with chemotherapy, radiotherapy, targeted molecular agents, and immunotherapy are all being explored in preclinical and clinical settings. nih.gov
For this compound conjugates, combining with other agents can enhance their anti-tumor activity. Preclinical studies have investigated the combination of MMAE-based ADCs with radiation therapy, demonstrating that MMAE can act as a radiosensitizer and enhance the effects of irradiation, potentially by modulating the tumor immune microenvironment and increasing immune cell infiltration. creative-diagnostics.commdpi.com
Novel delivery platforms beyond traditional antibodies are also being explored for MMAE. Tumor-targeted cell-penetrating peptides (ACPPs) conjugated to MMAE using linkers similar to those in approved ADCs, such as mc-vc-PABC, are being investigated. mdpi.com These platforms aim to improve tumor-selective drug delivery and allow for studies in syngeneic murine models, which can be challenging with traditional ADCs due to antibody specificity for human receptors. mdpi.com
Comparative Analysis with Emerging Cytotoxic Payloads and Conjugation Strategies
MMAE is a widely used and potent cytotoxic payload in ADCs, but research continues to explore and compare its performance with emerging cytotoxic payloads and conjugation strategies. Other classes of payloads, such as maytansinoids (e.g., DM1, DM4), calicheamicins, and pyrrolobenzodiazepine (PBD) dimers, are also utilized in ADC development, each with distinct mechanisms of action and properties. nih.govbiomolther.orgamegroups.org
Comparative analyses between MMAE-based ADCs and those utilizing other payloads highlight the influence of the payload on ADC efficacy, stability, and bystander effect. MMAE is known to be membrane-permeable, contributing to a bystander killing effect where the released drug can diffuse into neighboring tumor cells, including those with low antigen expression. nih.govbiomolther.org In contrast, payloads like MMAF are less membrane-permeable, limiting their bystander effect but potentially offering a wider therapeutic window in some contexts. nih.govbiomolther.orgresearchgate.net
Emerging conjugation strategies, including site-specific methods, aim to improve the homogeneity and stability of ADCs regardless of the payload used. njbio.comacs.orgtandfonline.com Comparative studies evaluating the impact of these advanced conjugation techniques on the performance of ADCs with different payloads, including MMAE, are ongoing to determine the optimal combinations for various cancer types and targets. The continued comparative analysis of this compound conjugates with ADCs employing novel payloads and conjugation strategies is essential for advancing the field and developing more effective targeted therapies.
Q & A
Q. How should researchers design in vitro experiments to assess Mc-MMAE’s cytotoxicity while accounting for its conjugation-dependent activity?
- Methodological Answer : Begin by defining the experimental system (e.g., cancer cell lines with validated tubulin expression profiles). Use a range of this compound concentrations (e.g., 0.1–100 nM) to establish dose-response curves. Include controls for:
- Free MMAE (to differentiate conjugated vs. unconjugated effects) .
- Non-targeted cells (to evaluate specificity of antibody-drug conjugate delivery).
Measure cytotoxicity via assays like MTT or Annexin V/PI staining, ensuring data normalization to account for batch-specific variability in this compound stability (e.g., DMSO stock degradation) . Validate purity using HPLC (≥98% threshold) and confirm conjugation efficiency via mass spectrometry .
Q. What statistical controls are essential when analyzing this compound’s impact on microtubule dynamics?
- Methodological Answer : Apply mixed-effects models to address intra-experiment variability (e.g., differences in cell cycle synchronization). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Include replicates (n ≥ 3) to ensure statistical power, and report confidence intervals for IC50 values. Preprocess data to exclude outliers using standardized criteria (e.g., Grubbs’ test) .
Q. How can researchers validate this compound’s stability under long-term storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing this compound at -20°C, 4°C, and room temperature. Assess degradation via:
- Periodic HPLC analysis (quantify parent compound vs. breakdown products).
- Mass spectrometry to identify structural modifications (e.g., maleimidocaproyl linker hydrolysis) .
Compare stability across buffered vs. non-buffered solutions (e.g., PBS vs. DMSO) and report degradation kinetics using Arrhenius equations .
Advanced Research Questions
Q. How can contradictions in reported IC50 values for this compound across studies be systematically resolved?
- Methodological Answer : Perform meta-analysis with sensitivity testing to identify confounding variables:
- Biological factors : Cell line heterogeneity (e.g., tubulin isoform expression).
- Technical factors : Conjugation efficiency (validate via SDS-PAGE/Western blot) or batch-to-batch variability in this compound synthesis .
Apply random-effects models to quantify between-study variance and assess publication bias using funnel plots .
Q. What methodologies optimize the stability of the maleimidocaproyl linker in this compound under physiological conditions?
- Methodological Answer : Use a combinatorial approach:
- Chemical modification : Test alternative linkers (e.g., PEGylated or protease-cleavable variants).
- Analytical validation : Monitor linker integrity via LC-MS/MS in serum-containing media over 72 hours .
- Computational modeling : Predict hydrolysis rates using molecular dynamics simulations (e.g., AMBER force fields) .
Compare results with in vivo pharmacokinetic data to validate predictive accuracy .
Q. How should researchers address subsampling errors in this compound potency assays?
- Methodological Answer : Implement nested sampling designs to quantify error propagation. Calculate metrics like:
- Measurement Total Error (mTE) : Combine instrument precision (e.g., plate reader CV%) and operator variability.
- Relative Total Error (rTE) : Normalize mTE against biological variability (e.g., cell viability fluctuations) .
Use bootstrapping to estimate confidence intervals for subsampled datasets .
Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Employ Bayesian hierarchical models to account for multi-level data (e.g., cell-level vs. population-level responses). Use Hill equation fitting with Markov Chain Monte Carlo (MCMC) sampling to estimate parameters (e.g., EC50, slope). Validate model robustness via posterior predictive checks .
Methodological Notes
- Data Transparency : Share raw datasets (e.g., cytotoxicity curves, stability profiles) in repositories like Zenodo, adhering to FAIR principles .
- Ethical Compliance : Declare conflicts of interest (e.g., antibody suppliers) and adhere to institutional guidelines for compound handling .
- Reproducibility : Document synthesis protocols (e.g., conjugation ratios) and analytical conditions (e.g., HPLC gradients) in supplemental materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
